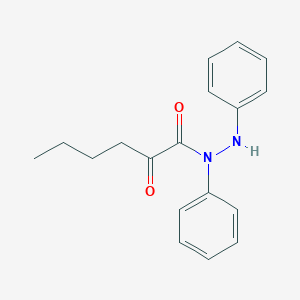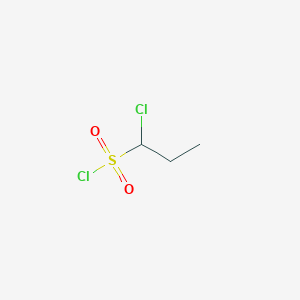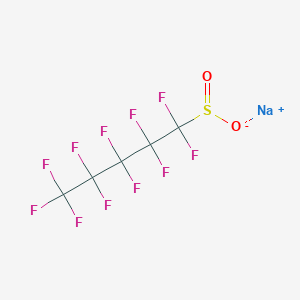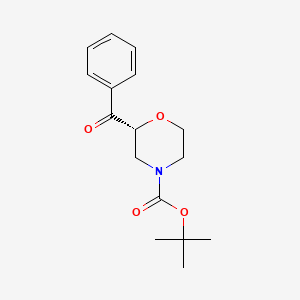
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-[
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid derivatives. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. It is particularly effective against both Gram-negative and Gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:
Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Piperazine Substitution: The 4-ethyl-1-piperazinyl group is introduced through a nucleophilic substitution reaction.
Oxidation: The final step involves the oxidation of the intermediate to form the 4-oxo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Purification Steps: Including crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The piperazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), various amines.
Major Products
Oxidation Products: Various quinoline derivatives with different oxidation states.
Reduction Products: Hydroxyquinoline derivatives.
Substitution Products: Compounds with different substituents on the piperazine ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various quinoline derivatives with potential pharmaceutical applications.
Biology
Antibacterial Research: Studied for its efficacy against a wide range of bacterial pathogens.
Medicine
Antibacterial Agent: Used in the treatment of bacterial infections in both human and veterinary medicine.
Industry
Pharmaceutical Manufacturing: Employed in the production of antibacterial drugs.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a different piperazine substituent.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which confer distinct pharmacokinetic properties and antibacterial spectrum. Its cyclopropyl and piperazinyl groups enhance its ability to penetrate bacterial cells and bind to target enzymes effectively.
This compound’s unique structure and broad-spectrum activity make it a valuable agent in antibacterial therapy, with ongoing research exploring its full potential in various scientific and medical fields.
Properties
CAS No. |
1241995-00-5 |
|---|---|
Molecular Formula |
C25H33FN4O5 |
Molecular Weight |
488.5517232 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-[(3-Methoxypropyl)aMino]-2-oxoethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







